N'-(4-methoxybenzylidene)isonicotinohydrazide
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Overview
Description
N’-(4-methoxybenzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C14H13N3O2. It belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-methoxybenzylidene)isonicotinohydrazide can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and isonicotinohydrazide. The reaction typically occurs in the presence of a catalytic amount of glacial acetic acid and absolute ethanol as the solvent. The reaction mixture is refluxed for several hours, and the resulting product is then recrystallized from ethanol to obtain pure N’-(4-methoxybenzylidene)isonicotinohydrazide .
Industrial Production Methods
While specific industrial production methods for N’-(4-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N’-(4-methoxybenzylidene)isonicotinohydrazide oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N’-(4-methoxybenzylidene)isonicotinohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Potential therapeutic agent due to its anticonvulsant and antitumor activities.
Industry: Utilized in the synthesis of other hydrazone derivatives with various industrial applications
Mechanism of Action
The mechanism of action of N’-(4-methoxybenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide
- N’-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)isonicotinohydrazide
- N’-(4-((4-methylbenzyl)oxy)benzylidene)isonicotinohydrazide
Uniqueness
N’-(4-methoxybenzylidene)isonicotinohydrazide stands out due to its specific methoxy substitution on the benzylidene ring, which imparts unique electronic and steric properties. This substitution enhances its biological activity and makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-4-2-11(3-5-13)10-16-17-14(18)12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
MYEHAWYWNFNHPT-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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